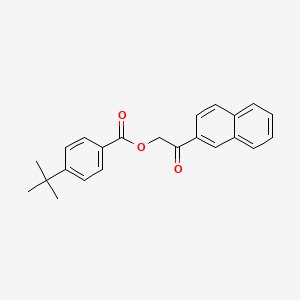
2-(2-naphthyl)-2-oxoethyl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthyl)-2-oxoethyl 4-tert-butylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. This compound is a derivative of benzoic acid, which is a commonly used building block in organic synthesis. In
Mécanisme D'action
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 4-tert-butylbenzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to modulate the activity of various enzymes and receptors involved in pain signaling, resulting in its analgesic properties.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacteria and fungi, suggesting its potential as a new antibiotic. Additionally, it has been found to reduce inflammation and pain in animal models, indicating its potential as a new analgesic and anti-inflammatory drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-naphthyl)-2-oxoethyl 4-tert-butylbenzoate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, allowing for accurate and reproducible experiments. Additionally, its unique chemical structure makes it a versatile building block for the design of new materials and drugs.
However, there are also some limitations to using this compound in lab experiments. Its high lipophilicity can make it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.
Orientations Futures
There are many potential future directions for research on 2-(2-naphthyl)-2-oxoethyl 4-tert-butylbenzoate. In the pharmaceutical industry, this compound could be further developed as a new anti-inflammatory or analgesic drug. Additionally, its antimicrobial properties could be explored for the development of new antibiotics.
In materials science, this compound could be used as a building block for the design of new polymers and organic materials with unique properties. Its potential applications in electronics, optics, and energy storage could also be explored.
Conclusion
In conclusion, this compound is a versatile chemical compound with potential applications in various fields. Its unique chemical structure and pharmacological properties make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 2-(2-naphthyl)-2-oxoethyl 4-tert-butylbenzoate involves the reaction of 2-naphthol and 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(2-naphthyl)-2-oxoethyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. Additionally, it has been found to have antimicrobial activity against a range of bacteria and fungi, which could be useful in the development of new antibiotics.
In materials science, this compound has been used as a building block for the synthesis of various polymers and organic materials. Its unique chemical structure allows it to form stable and flexible bonds with other molecules, making it a versatile building block for the design of new materials.
Propriétés
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O3/c1-23(2,3)20-12-10-17(11-13-20)22(25)26-15-21(24)19-9-8-16-6-4-5-7-18(16)14-19/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTRDKLOEPLDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

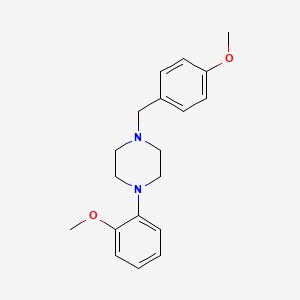
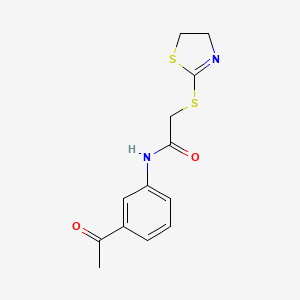
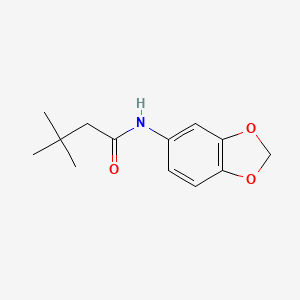
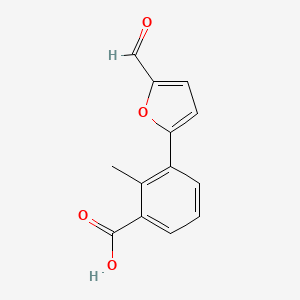
![[bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)
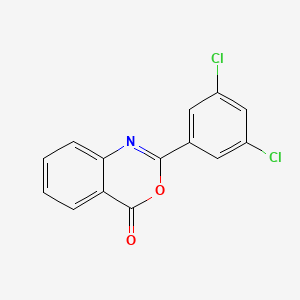

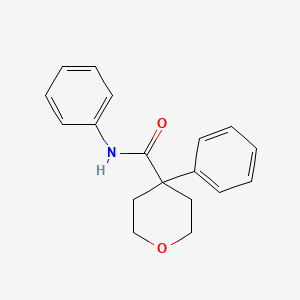

![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)

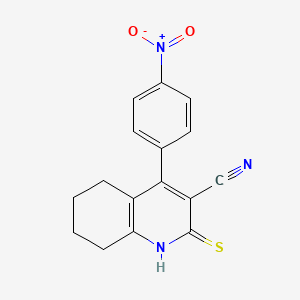
![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)
![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)